ethyl 4-amino-6-chloro-5-fluoropyridine-3-carboxylate
Description
Properties
CAS No. |
2454397-74-9 |
|---|---|
Molecular Formula |
C8H8ClFN2O2 |
Molecular Weight |
218.6 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Amination with Ammonia
The trifluorinated intermediate is then treated with ammonia (NH₃) in a sealed reactor to replace the 4-fluorine atom with an amino group. This step produces 4-amino-3-chloro-5,6-difluoropicolinonitrile (Formula C).
Key Conditions :
-
Ammonia Concentration: 15–30% aqueous solution
-
Temperature: 50–80°C
-
Pressure: 2–5 bar
Hydrazine Substitution at the 6-Position
The 6-fluorine atom in Formula C is replaced with a hydrazine group via reaction with hydrazine hydrate (N₂H₄·H₂O). This generates 4-amino-3-chloro-5-fluoro-6-hydrazinopicolinonitrile (Formula D), a critical precursor for subsequent halogenation.
Key Conditions :
-
Solvent: Ethanol or methanol
-
Temperature: 60–80°C
-
Reaction Time: 6–12 hours
Halogenation with Chlorine
Formula D is treated with chlorine gas (Cl₂) or phosphorus pentachloride (PCl₅) to substitute the hydrazine group with chlorine, yielding 4-amino-3-chloro-5-fluoro-6-chloropicolinonitrile (Formula E).
Key Conditions :
-
Halogenation Agent: Cl₂ (gaseous) or PCl₅ (solid)
-
Solvent: Dichloromethane or chloroform
-
Temperature: 0–25°C (to minimize side reactions)
Hydrolysis and Esterification
The nitrile group in Formula E is hydrolyzed to a carboxylic acid using concentrated hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). Subsequent esterification with ethanol in the presence of a catalytic acid (e.g., H₂SO₄) produces This compound .
Key Conditions :
-
Hydrolysis: Reflux in 6M HCl for 4–8 hours
-
Esterification: Ethanol as solvent and reactant, 70–90°C
-
Overall Yield for Steps 1–5: Estimated 40–50% based on analogous syntheses.
While the above method is the most widely cited, variations exist to optimize yield or adapt to industrial-scale production:
Direct Halogenation-Amination Sequence
Some protocols reverse the order of amination and halogenation. For example, fluorination may follow amination to reduce the number of reactive sites, simplifying purification. However, this approach risks over-fluorination and requires stringent temperature control.
Microwave-Assisted Synthesis
Microwave irradiation has been explored to accelerate reaction times, particularly in the hydrolysis-esterification step. Preliminary studies report a 20% reduction in processing time with comparable yields.
Industrial-Scale Production Considerations
Large-scale synthesis demands modifications to ensure cost-effectiveness and safety:
Continuous Flow Reactors
Replacing batch reactors with continuous flow systems improves heat dissipation and reduces the risk of exothermic runaway reactions during fluorination and halogenation.
Solvent Recycling
Ethanol and DMF are recovered via distillation and reused, lowering production costs by 15–20%.
Analytical Characterization
Critical quality control metrics for the final product include:
| Parameter | Method | Specification |
|---|---|---|
| Purity | HPLC-UV (254 nm) | ≥98% |
| Residual Solvents | GC-MS | <500 ppm (ethanol) |
| Halogen Content (Cl, F) | Ion Chromatography | 6-Cl: 18.5–19.5%; 5-F: 8.2–8.8% |
Challenges and Optimization Opportunities
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-amino-6-chloro-5-fluoropyridine-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The amino, chloro, and fluoro groups can participate in nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Ester Hydrolysis: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride, potassium carbonate, and various nucleophiles or electrophiles.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted pyridine derivatives, while hydrolysis of the ester group results in the formation of 4-amino-6-chloro-5-fluoropyridine-3-carboxylic acid.
Scientific Research Applications
Chemical Properties and Structure
Molecular Formula : C8H8ClFN2O2
Molecular Weight : 218.61 g/mol
CAS Number : 2454397-74-9
EACF features a pyridine ring substituted with amino, chloro, and fluoro groups, which enhances its biological activity and chemical reactivity. The specific arrangement of these substituents contributes to its unique properties compared to other derivatives.
Medicinal Chemistry
EACF has been explored for its role in drug development, particularly as an intermediate in synthesizing antiviral and anticancer agents. Its structural characteristics allow it to interact with various biological targets, including enzymes and receptors.
- Antitumor Activity : EACF has shown promising results in inhibiting cancer cell proliferation. In vitro studies indicate that fluorinated derivatives can enhance binding affinities against tumor markers like MDM2, which regulates the tumor suppressor protein p53.
- Enzyme Inhibition : The compound may act as a PARP1 inhibitor, relevant for cancer therapy due to its involvement in DNA repair mechanisms. Inhibition of PARP1 can increase the sensitivity of cancer cells to chemotherapy.
Agricultural Applications
EACF is also being investigated for its herbicidal properties. Its ability to control undesirable vegetation makes it valuable in agricultural settings.
- Herbicidal Activity : EACF derivatives have been shown to effectively manage a wide spectrum of weeds while being selective for crops such as corn, wheat, and soybeans. Studies indicate that these compounds can be used post-emergence to control woody plants and broadleaf weeds .
Comparison of EACF with Related Compounds
| Compound Name | Structural Features | Notable Applications |
|---|---|---|
| Ethyl 4-amino-6-chloronicotinate | Lacks the fluoro substituent | Different reactivity |
| Ethyl 4-amino-5-fluoronicotinate | Lacks the chloro substituent | Affects chemical properties |
| Ethyl 4-amino-6-chloro-3-fluoronicotinate | Different position of fluoro group | Alters chemical behavior |
In Vitro Studies
- Fluorescence Polarization Assays : EACF analogs were tested for their inhibitory potency against MDM2, yielding IC50 values between 119 nM to 160 nM for related compounds. This indicates significant potential for development as antitumor agents.
In Vivo Studies
Research is ongoing to evaluate the efficacy of EACF in live models to further establish its therapeutic potential and safety profile.
Mechanism of Action
The mechanism of action of ethyl 4-amino-6-chloro-5-fluoropyridine-3-carboxylate depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, leading to modulation of biological pathways. The presence of amino, chloro, and fluoro groups can influence its binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs in Pyridine and Pyrazolo-Pyridine Series
The following compounds share structural motifs with the target molecule, differing in substituent patterns, ring systems, or functional groups:
Table 1: Key Structural and Functional Comparisons
Key Observations
The dihydropyridine derivative () lacks full aromaticity, increasing susceptibility to oxidation but enabling redox-active applications .
Substituent Effects: Halogens: Bromo (CAS 2383558-35-6) vs. chloro/fluoro in the target compound alters steric bulk and electronic effects. Bromine’s polarizability may enhance cross-coupling reactivity. Amino Group: The Boc-protected amino group (CAS 1951428-44-6) offers stability during synthesis, whereas the free amino group in the target compound enables direct nucleophilic reactions .
Functional Group Synergy :
- The target compound’s combination of electron-donating (NH₂) and withdrawing (Cl, F) groups creates a polarized electronic environment, ideal for interactions with biological targets (e.g., ATP-binding pockets).
Biological Activity
Ethyl 4-amino-6-chloro-5-fluoropyridine-3-carboxylate is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features several functional groups that enhance its interaction with biological targets, making it a candidate for various therapeutic applications. This article reviews the biological activity of this compound, highlighting its mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : C8H8ClFN2O2
- Molecular Weight : Approximately 218.61 g/mol
The presence of an amino group at the 4-position, a chloro group at the 6-position, and a fluorine atom at the 5-position of the pyridine ring contributes to its unique biological properties. These substituents are known to influence the compound's binding affinity and metabolic stability.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The introduction of halogens (chlorine and fluorine) enhances its lipophilicity and can improve binding interactions with target proteins.
- Enzyme Inhibition : The compound has shown potential as an inhibitor for various enzymes involved in metabolic pathways. For example, studies indicate that it may inhibit certain kinases implicated in cancer progression.
- Receptor Modulation : this compound may also act on receptors related to neurotransmission, providing insights into its potential use in neuropharmacology.
Biological Activity Overview
The following table summarizes key biological activities associated with this compound based on recent studies:
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of this compound:
- Anticancer Studies : In vitro studies demonstrated that this compound significantly inhibited cell proliferation in breast cancer cell lines (IC50 values ranging from 0.87 to 12.91 μM), outperforming standard chemotherapeutics like 5-Fluorouracil .
- Antimicrobial Activity : A study highlighted its efficacy against specific bacterial strains, indicating that it could serve as a lead compound for developing new antibiotics .
- Inflammation Models : In vivo experiments showed reduced inflammatory markers in animal models treated with this compound, suggesting potential applications in treating inflammatory diseases .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for ethyl 4-amino-6-chloro-5-fluoropyridine-3-carboxylate, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or multi-step heterocyclic reactions. For example, fluorination at the 5-position may involve halogen-exchange reactions using KF or CsF under anhydrous conditions, while the amino group at the 4-position could be introduced via catalytic hydrogenation or reductive amination. Optimization includes controlling temperature (e.g., 80–100°C for fluorination) and solvent polarity (e.g., DMF or acetonitrile) to minimize side reactions. Reaction progress should be monitored via TLC or LCMS .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should researchers prioritize?
- Methodological Answer :
- NMR : Focus on and NMR to confirm substitution patterns. For instance, the fluorine atom at the 5-position deshields adjacent protons, causing distinct splitting patterns (e.g., doublets or triplets). The ester carbonyl (C=O) typically appears at ~165–170 ppm in NMR .
- Mass Spectrometry : ESI-MS or HRMS should confirm the molecular ion peak ([M+H] or [M-H]) and fragment ions (e.g., loss of the ethyl ester group, m/z –73) .
- IR Spectroscopy : Stretch frequencies for NH (~3300–3500 cm) and C=O (~1700 cm) validate functional groups .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer :
- Use personal protective equipment (PPE): gloves, lab coats, and safety goggles.
- Work in a fume hood to avoid inhalation of volatile byproducts (e.g., HCl or HF gas during synthesis).
- Store in airtight containers away from heat/ignition sources, as pyridine derivatives may decompose exothermically .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in this compound, particularly regarding regiochemical assignments?
- Methodological Answer :
- Use SHELXL or SHELXS for structure refinement. Fluorine and chlorine atoms exhibit distinct electron density maps due to their atomic radii differences. Hydrogen-bonding networks (e.g., NH···O=C interactions) can stabilize crystal packing, aiding in confirming substituent positions .
- Example Workflow:
Grow single crystals via slow evaporation in ethanol/water mixtures.
Collect diffraction data (Mo-Kα radiation, λ = 0.71073 Å).
Refine using SHELXL with anisotropic displacement parameters for heavy atoms .
Q. How should researchers address contradictions between computational modeling and experimental spectroscopic data?
- Methodological Answer :
- Step 1 : Re-optimize computational models (e.g., DFT at B3LYP/6-31G* level) with solvent effects (PCM for DMSO or CHCl).
- Step 2 : Compare calculated NMR chemical shifts (via GIAO method) with experimental data. Discrepancies >1 ppm may indicate incorrect tautomeric forms or conformational flexibility .
- Step 3 : Validate via variable-temperature NMR to assess dynamic effects (e.g., hindered rotation of the ester group) .
Q. What strategies can improve the yield of fluorinated pyridine derivatives during synthesis?
- Methodological Answer :
- Catalytic Fluorination : Use CuF or AgF as catalysts to enhance selectivity at the 5-position.
- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 minutes at 120°C) while maintaining high yields (~75–85%) .
- Byproduct Mitigation : Add scavengers like molecular sieves to absorb HCl/HF gases, preventing side reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
